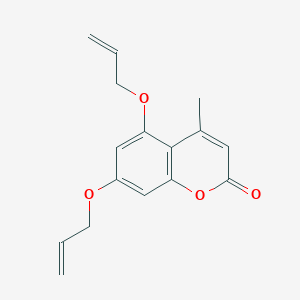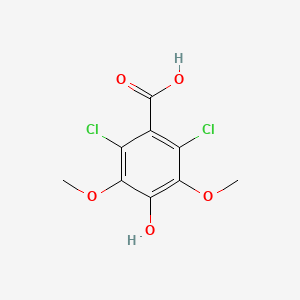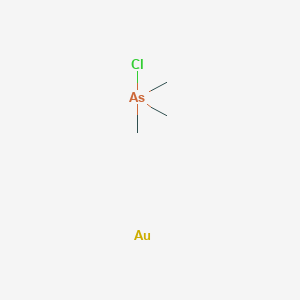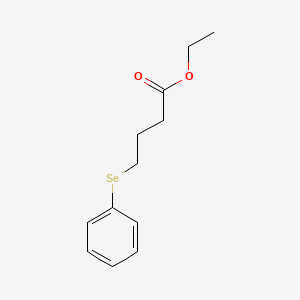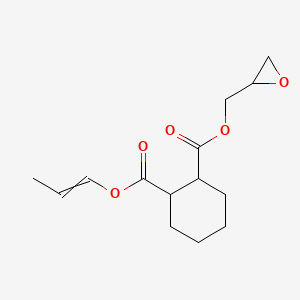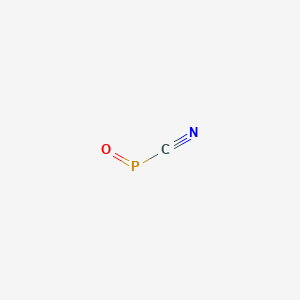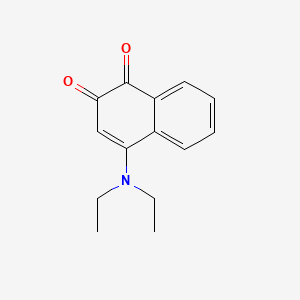
4-(Diethylamino)naphthalene-1,2-dione
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-(Diethylamino)naphthalene-1,2-dione is an organic compound with the molecular formula C14H15NO2. It is a derivative of naphthalene, characterized by the presence of a diethylamino group at the 4-position and two ketone groups at the 1 and 2 positions. This compound is known for its applications in various fields, including organic electronics and medicinal chemistry.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 4-(Diethylamino)naphthalene-1,2-dione typically involves the following steps:
Starting Material: The synthesis begins with naphthalene, which undergoes a series of reactions to introduce the diethylamino group and the ketone functionalities.
Introduction of Diethylamino Group: The diethylamino group is introduced through a substitution reaction, where naphthalene is reacted with diethylamine under specific conditions.
Formation of Ketone Groups: The ketone groups are introduced through oxidation reactions, often using reagents such as potassium permanganate or chromium trioxide.
Industrial Production Methods: In industrial settings, the production of this compound may involve large-scale batch processes, utilizing similar synthetic routes but optimized for higher yields and purity. The use of continuous flow reactors and advanced purification techniques, such as column chromatography, can enhance the efficiency of the production process.
Analyse Des Réactions Chimiques
Types of Reactions: 4-(Diethylamino)naphthalene-1,2-dione undergoes various chemical reactions, including:
Oxidation: The compound can be further oxidized to introduce additional functional groups or to modify its electronic properties.
Reduction: Reduction reactions can convert the ketone groups to alcohols, altering the compound’s reactivity and solubility.
Substitution: The diethylamino group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, chromium trioxide, or other strong oxidizing agents.
Reduction: Sodium borohydride or lithium aluminum hydride.
Substitution: Various nucleophiles, such as halides or amines, under appropriate conditions.
Major Products:
Oxidation Products: Compounds with additional oxygen-containing functional groups.
Reduction Products: Alcohol derivatives of this compound.
Substitution Products: Derivatives with different substituents replacing the diethylamino group.
Applications De Recherche Scientifique
4-(Diethylamino)naphthalene-1,2-dione has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules. It serves as a precursor for various dyes and pigments.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development, particularly in the design of novel therapeutic agents.
Mécanisme D'action
The mechanism of action of 4-(Diethylamino)naphthalene-1,2-dione involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound can interact with various enzymes and receptors, modulating their activity.
Pathways Involved: It may influence cellular pathways related to oxidative stress, apoptosis, and signal transduction, leading to its observed biological effects.
Comparaison Avec Des Composés Similaires
4-Amino-1,2-naphthoquinone: A related compound with an amino group instead of a diethylamino group.
1,8-Naphthalimide Derivatives: Compounds with similar naphthalene-based structures but different functional groups.
Uniqueness: 4-(Diethylamino)naphthalene-1,2-dione is unique due to its specific combination of functional groups, which confer distinct electronic and chemical properties. This makes it particularly valuable in applications requiring precise control over molecular interactions and reactivity .
Propriétés
Numéro CAS |
23673-39-4 |
|---|---|
Formule moléculaire |
C14H15NO2 |
Poids moléculaire |
229.27 g/mol |
Nom IUPAC |
4-(diethylamino)naphthalene-1,2-dione |
InChI |
InChI=1S/C14H15NO2/c1-3-15(4-2)12-9-13(16)14(17)11-8-6-5-7-10(11)12/h5-9H,3-4H2,1-2H3 |
Clé InChI |
LZFMSJXMFAPKQK-UHFFFAOYSA-N |
SMILES canonique |
CCN(CC)C1=CC(=O)C(=O)C2=CC=CC=C21 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![1,1'-Peroxybis[2-(propan-2-yl)benzene]](/img/structure/B14700089.png)
